Cas no 1805948-33-7 (3-Bromo-2-methyl-6-(trifluoromethyl)aniline)

3-Bromo-2-methyl-6-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-methyl-6-(trifluoromethyl)aniline
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- インチ: 1S/C8H7BrF3N/c1-4-6(9)3-2-5(7(4)13)8(10,11)12/h2-3H,13H2,1H3
- InChIKey: BSVDGXJELXFAMY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C(F)(F)F)=C(C=1C)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 183
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26
3-Bromo-2-methyl-6-(trifluoromethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1642259-5.0g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 5g |
$6140.0 | 2023-06-04 | ||
Alichem | A010008262-1g |
3-Bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 97% | 1g |
1,549.60 USD | 2021-07-06 | |
Enamine | EN300-1642259-0.5g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 0.5g |
$2033.0 | 2023-06-04 | ||
Enamine | EN300-1642259-0.05g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 0.05g |
$1779.0 | 2023-06-04 | ||
Enamine | EN300-1642259-10.0g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 10g |
$9105.0 | 2023-06-04 | ||
Enamine | EN300-1642259-1.0g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 1g |
$2118.0 | 2023-06-04 | ||
Enamine | EN300-1642259-1000mg |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 1000mg |
$1185.0 | 2023-09-22 | ||
Enamine | EN300-1642259-250mg |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 250mg |
$1090.0 | 2023-09-22 | ||
Enamine | EN300-1642259-0.25g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 0.25g |
$1948.0 | 2023-06-04 | ||
Enamine | EN300-1642259-0.1g |
3-bromo-2-methyl-6-(trifluoromethyl)aniline |
1805948-33-7 | 0.1g |
$1863.0 | 2023-06-04 |
3-Bromo-2-methyl-6-(trifluoromethyl)aniline 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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3-Bromo-2-methyl-6-(trifluoromethyl)anilineに関する追加情報
Professional Introduction to 3-Bromo-2-methyl-6-(trifluoromethyl)aniline (CAS No. 1805948-33-7)
3-Bromo-2-methyl-6-(trifluoromethyl)aniline, with the chemical identifier CAS No. 1805948-33-7, is a significant compound in the realm of pharmaceutical and agrochemical research. This aromatic amine derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of multiple functional groups, including a bromine substituent, a methyl group, and a trifluoromethyl moiety, endows this compound with distinct chemical properties that are highly relevant to modern synthetic chemistry.
The compound's molecular structure consists of a benzene ring substituted with these specific groups. The 3-bromo group introduces electrophilic reactivity, making it susceptible to nucleophilic substitution reactions, while the 2-methyl group enhances the stability of the aromatic system through hyperconjugation. The 6-(trifluoromethyl) group, on the other hand, influences the electronic distribution across the ring, thereby affecting its reactivity and interaction with biological targets. These features collectively make 3-Bromo-2-methyl-6-(trifluoromethyl)aniline a versatile building block for medicinal chemists.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage trifluoromethyl-substituted compounds. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making it a preferred moiety in drug design. Research published in leading journals such as the Journal of Medicinal Chemistry and Organic Letters has highlighted the importance of trifluoromethylated aromatic amines in the discovery of new drugs. For instance, studies have demonstrated that compounds containing this functional group exhibit potent activity against various diseases, including cancer and infectious disorders.
The synthesis of 3-Bromo-2-methyl-6-(trifluoromethyl)aniline typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route begins with the bromination of 2-methyl-6-(trifluoromethylaniline), followed by methylation at the 2-position. This approach leverages well-established reaction protocols and yields high-purity product suitable for further derivatization. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to improve yield and selectivity in the synthesis process.
The applications of 3-Bromo-2-methyl-6-(trifluoromethyl)aniline extend beyond pharmaceuticals into the agrochemical sector. Its structural features make it an excellent candidate for designing novel pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact. Recent studies have shown that derivatives of this compound exhibit promising activity against resistant strains of insects, offering a potential solution to agricultural challenges posed by pest resistance.
In addition to its synthetic utility, 3-Bromo-2-methyl-6-(trifluoromethyl)aniline has been investigated for its potential role in materials science. The electronic properties imparted by the trifluoromethyl group can influence the conductive or luminescent characteristics of organic materials. Researchers are exploring its incorporation into organic semiconductors and light-emitting diodes (OLEDs), where such modifications can lead to improved device performance and efficiency.
The safety profile of 3-Bromo-2-methyl-6-(trifluoromethyl)aniline is another critical aspect that has been thoroughly examined. While handling any chemical compound requires adherence to standard laboratory safety protocols, this particular compound has been found to be relatively stable under normal conditions. However, its reactivity with strong nucleophiles necessitates careful handling to prevent unwanted side reactions. Toxicological studies have indicated that it exhibits moderate acute toxicity but does not pose significant chronic health risks when used appropriately.
The future prospects for 3-Bromo-2-methyl-6-(trifluoromethyl)aniline are promising, given its versatility and utility in multiple fields. As research continues to uncover new applications and synthetic methodologies, this compound is expected to play an increasingly important role in both academic and industrial settings. Collaborative efforts between chemists, biologists, and material scientists will likely drive further innovation based on its unique structural properties.
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